molecular formula C9H13N3O2 B1606518 2-Butylamino-5-nitropyridine CAS No. 26820-54-2

2-Butylamino-5-nitropyridine

Cat. No. B1606518
CAS RN: 26820-54-2
M. Wt: 195.22 g/mol
InChI Key: AFJQLCOKPDRRAN-UHFFFAOYSA-N
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Description

2-Butylamino-5-nitropyridine is an organic compound with the molecular weight of 195.22 . It is also known by its IUPAC name N-butyl-5-nitro-2-pyridinamine .


Synthesis Analysis

The synthesis of 2-Butylamino-5-nitropyridine involves reactions of 5-nitropyridine-2-sulfonic acid and its potassium salt in which substitution of the sulfonate group by oxygen, nitrogen, and halogen nucleophiles has been attempted . The reaction yields 2-butylamino-5-nitropyridine with a high regioselectivity .


Molecular Structure Analysis

The molecular structure of 2-Butylamino-5-nitropyridine is represented by the InChI code 1S/C9H13N3O2/c1-2-3-6-10-9-5-4-8 (7-11-9)12 (13)14/h4-5,7H,2-3,6H2,1H3, (H,10,11) .


Chemical Reactions Analysis

The reaction mechanism of 2-Butylamino-5-nitropyridine is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

. The safety data sheet indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Scientific Research Applications

Nonlinear Optical Properties

Research on derivatives similar to 2-Butylamino-5-nitropyridine, such as 2-Cyclooctylamino-5-nitropyridine (COANP), reveals their significance in nonlinear optics. COANP, for example, is recognized for its orthogonal symmetry and efficient nonlinear optical properties, making it suitable for applications like phase matching in optical systems. The studies highlight the crystal's ability to convert frequencies efficiently due to its high nonlinear optical susceptibilities (Giinter et al., 1987).

Excited-State Proton Transfer

The crystal structure and spectroscopic behaviors of 2-butylamino-6-methyl-4-nitropyridine N-oxide (2B6M) have been extensively studied. These investigations reveal the compound's capacity for excited-state proton transfer (ESPT), especially in polar solvents. The presence of both protonable and deprotonable groups in its structure enables this ESPT, which is evidenced by significant shifts in emission spectra and dual-exponential fluorescence decay in polar solvents (Szemik-Hojniak et al., 2006).

Charge-Transfer Mediated Processes

Further studies into 2-butylamino-6-methyl-4-nitropyridine N-oxide have uncovered its unique photophysics, particularly its ability to undergo intramolecular proton transfer initiated by charge-transfer interactions. This behavior is observed in nonpolar solutions and leads to unusual fluorescence characteristics, indicating the compound's potential in understanding and manipulating charge-transfer mediated processes at a molecular level (de Klerk et al., 2007).

Safety And Hazards

2-Butylamino-5-nitropyridine is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 2-Butylamino-5-nitropyridine are not available in the retrieved data, it’s worth noting that similar compounds have been synthesized and grown as optically transparent single crystals for potential use in nonlinear optics and optical limiting applications .

properties

IUPAC Name

N-butyl-5-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-2-3-6-10-9-5-4-8(7-11-9)12(13)14/h4-5,7H,2-3,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJQLCOKPDRRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343804
Record name 2-Pyridinamine, N-butyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butylamino-5-nitropyridine

CAS RN

26820-54-2
Record name N-Butyl-5-nitro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26820-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinamine, N-butyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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